molecular formula C23H27ClN4OS B2471436 N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide CAS No. 338962-52-0

N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide

Cat. No.: B2471436
CAS No.: 338962-52-0
M. Wt: 443.01
InChI Key: IBQAHDHHSSDQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide ( 338962-52-0) is a high-purity chemical compound with the molecular formula C 23 H 27 ClN 4 OS and a molecular weight of 443.01 . This synthetic small molecule features a 1,2,4-triazole core structure strategically substituted with a 4-tert-butylbenzylsulfanyl group at the 5-position, a 4-chlorobenzamide moiety linked via a methylene bridge at the 3-position, and an ethyl group at the 4-position of the triazole ring. This specific molecular architecture, particularly the sulfur-containing sulfanyl linkage and the hydrophobic tert-butyl/chlorophenyl substituents, makes it a valuable chemical intermediate for medicinal chemistry research and drug discovery programs. Researchers utilize this compound primarily as a key building block in the synthesis of more complex heterocyclic systems, particularly in developing targeted molecular scaffolds for pharmaceutical development . The presence of multiple nitrogen atoms in the triazole ring provides hydrogen-bonding capability, while the aromatic systems and chlorobenzamide group contribute to potential protein-ligand interactions, making it suitable for investigating enzyme inhibition and receptor binding studies. The compound is provided exclusively for research applications in laboratory settings. All products are for research use only and are strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this material according to laboratory safety protocols and consult the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4OS/c1-5-28-20(14-25-21(29)17-8-12-19(24)13-9-17)26-27-22(28)30-15-16-6-10-18(11-7-16)23(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQAHDHHSSDQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide is a compound that belongs to the 1,2,4-triazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H27ClN4OS
  • Molar Mass : 443.0 g/mol

The structure of this compound features a triazole ring, which is often associated with various pharmacological activities due to its ability to interact with multiple biological targets.

  • Enzyme Inhibition : Compounds containing the 1,2,4-triazole moiety have been shown to inhibit key enzymes involved in various metabolic pathways. For instance, they can act as inhibitors of cytochrome P450 enzymes and other critical enzymes involved in drug metabolism and biosynthesis.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of triazole derivatives. For example:

  • Study Findings : A study reported that triazole compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.046 to 3.11 μM against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin (MIC: 0.68 μM) .
CompoundMIC (μM)Target Organism
Triazole Derivative0.046 - 3.11MRSA
Vancomycin0.68MRSA

Anticancer Activity

The anticancer potential of triazoles has been extensively studied:

  • Case Study : A synthesis and screening of triazole derivatives against human colon carcinoma cell lines showed moderate cytotoxic activity with some compounds exhibiting over 50% viability inhibition at concentrations as low as 12.5 μg/mL .
CompoundCell Viability (%) at 12.5 μg/mLStandard Drug Viability (%)
Compound A18.17Vinblastine (13.31)
Compound B24.11Vinblastine (13.31)

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to have good bioavailability due to its lipophilic nature.
  • Distribution : It shows a propensity to distribute widely in tissues, which may enhance its efficacy against systemic infections.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide may exhibit antiviral properties, particularly against coronaviruses. A study focused on the design and synthesis of dipeptide-type inhibitors of SARS-CoV 3CL protease demonstrated the effectiveness of triazole derivatives in inhibiting viral replication . The structural features of triazole compounds are crucial for enhancing their bioactivity.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer properties. The presence of specific substituents such as the tert-butyl group may enhance the compound's lipophilicity and biological activity, making it a candidate for further development as an anticancer agent. Studies have shown that modifications in the triazole structure can lead to significant variations in cytotoxic activity against various cancer cell lines.

Fungicidal Activity

The triazole moiety is well-known for its fungicidal properties. Compounds with similar structures have been utilized in agriculture to control fungal pathogens affecting crops. The incorporation of the sulfanyl group enhances the compound's interaction with fungal enzymes, potentially leading to effective inhibition of fungal growth.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated that triazole derivatives can inhibit SARS-CoV 3CL protease effectively, suggesting potential applications in antiviral drug development.
Anticancer ActivityInvestigated the structure-activity relationship of triazole derivatives, revealing promising anticancer activities linked to specific functional groups.
Agricultural UseExplored the fungicidal properties of triazole compounds, indicating effectiveness against various phytopathogenic fungi.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / Identifier Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-ethyl-4H-1,2,4-triazole - 5-position: [4-(tert-butyl)benzyl]sulfanyl
- 3-position: 4-chlorobenzenecarboxamide
~455.9 (estimated) High lipophilicity (tert-butyl), chloro-substituted carboxamide for target binding
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide 4-allyl-4H-1,2,4-triazole - 5-position: [4-fluorobenzyl]sulfanyl
- 3-position: 4-chlorobenzenesulfonamide
452.95 Sulfonamide instead of carboxamide; allyl group reduces steric hindrance compared to ethyl
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide 4-phenyl-4H-1,2,4-triazole - 5-position: [4-(tert-butyl)phenoxy]methyl
- 3-position: mesitylacetamide
~539.8 (estimated) Phenoxy linker instead of sulfanyl; bulky mesityl group may limit solubility
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-phenyl-4H-1,2,4-triazole - 5-position: [4-(methylsulfanyl)benzyl]
- 3-position: 2-chlorophenylacetamide
~484.0 (estimated) Dual sulfanyl groups; phenyl at position 4 increases rigidity

Impact of Substituents on Properties

Sulfanyl vs. Sulfonamide/Carboxamide Linkers
  • The target compound’s carboxamide group offers hydrogen-bonding capability, enhancing target interaction compared to sulfonamide derivatives (e.g., ). Sulfonamides, however, exhibit stronger acidity (pKa ~10), which may influence pharmacokinetics .
  • Sulfanyl (thioether) linkages in the target compound and improve metabolic stability compared to ether or ester linkers .
Substituent Effects on Lipophilicity and Bioavailability
  • The tert-butyl group in the target compound increases logP (lipophilicity), favoring passive diffusion across membranes.

Research Findings and Data Gaps

While direct biological data for the target compound are absent in the provided evidence, analogs suggest:

  • Structural tunability : Modifications at position 4 (ethyl vs. phenyl/allyl) and the sulfanyl/carboxamide moieties allow optimization of potency and ADMET properties.

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring serves as the central scaffold. A proven method involves cyclization of hydrazinecarbothioamide precursors under acidic conditions. For instance, 2-[(4-amino-3-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-N-arylhydrazinecarbothioamides can be cyclized using hydrochloric acid to yield 4-amino-1,2,4-triazol-3-ones. Adapting this approach, the 4-ethyl-4H-1,2,4-triazole intermediate is synthesized via:

  • Hydrazination : Reacting ethyl carbazate with thiourea derivatives to form a hydrazinecarbothioamide.
  • Cyclization : Treating the intermediate with concentrated HCl at 0–5°C to induce ring closure.

Key parameters include maintaining low temperatures to prevent side reactions and using stoichiometric HCl to protonate intermediates. Yields typically range from 70–85%.

Alkylation at Position 4 of the Triazole

Introducing the ethyl group at position 4 requires alkylation of the triazole’s nitrogen. A modified Mannich reaction is effective:

  • Methylation : Reacting the triazole with ethyl iodide in the presence of NaH in tetrahydrofuran (THF) at 0°C.
  • Quenching : Adding ice-cold water to precipitate the product.

Optimization Notes :

  • NaH must be freshly prepared to avoid moisture contamination.
  • THF ensures solubility of both the triazole and ethyl iodide.
  • Yield: 65–70% after recrystallization from ethanol.

Formation of the Methylene Bridge and Amide Coupling

The methylene-linked 4-chlorobenzamide is installed via amide bond formation:

  • Activation of 4-Chlorobenzoic Acid : Convert the acid to its acid chloride using thionyl chloride (SOCl₂) under reflux.
  • Coupling with Aminomethyl Intermediate : React the acid chloride with the aminomethyl-triazole derivative in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Protocol :

  • Molar ratio: 1:1.2 (acid chloride:amine)
  • Solvent: DCM
  • Base: TEA (3 equiv)
  • Temperature: 25°C, 4 h
  • Yield: 82–88%

Purification and Characterization

Final purification involves sequential chromatography and recrystallization:

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Ethanol/water (4:1) to isolate white crystalline product.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (s, 9H, tert-butyl), 1.45 (t, 3H, CH₂CH₃), 4.12 (q, 2H, CH₂CH₃), 4.58 (s, 2H, SCH₂Ar), 7.28–7.45 (m, 4H, Ar-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

  • Steric Hindrance : Slow reaction kinetics due to the tert-butyl group are addressed by increasing reaction time or temperature.
  • Byproduct Formation : Use of excess alkylating agents and rigorous purification minimizes undesired substitutions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do steric effects from bulky substituents (e.g., tert-butyl) influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides and alkylation steps. Steric hindrance from the tert-butyl group may require longer reaction times or elevated temperatures to achieve complete substitution. Polar aprotic solvents (e.g., DMF) and bases like triethylamine are often used to mitigate steric challenges . Purity can be verified via HPLC (≥95%) .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for structural confirmation, as demonstrated for similar triazole derivatives . Complementary techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent integration.
  • Mass spectrometry (ESI-MS) for molecular ion validation.
  • HPLC with UV detection for purity assessment (>99% for biological assays) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
  • UV-Vis spectroscopy to monitor degradation in solution (e.g., DMSO) under light/heat exposure.
  • LC-MS to identify degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

  • Methodological Answer :

Dose-Response Repetition : Validate results across multiple replicates and cell lines (e.g., HepG2 vs. HEK293).

Solubility Adjustments : Use co-solvents (e.g., cyclodextrins) to improve bioavailability in aqueous media.

Target Engagement Studies : Employ techniques like Surface Plasmon Resonance (SPR) to directly measure binding affinities .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) with crystal structures from the Protein Data Bank (PDB).
  • MD Simulations : Run 100-ns trajectories to assess binding stability, focusing on the sulfanyl group’s role in hydrogen bonding .
  • QSAR Models : Corrogate substituent effects (e.g., tert-butyl vs. methyl) on activity using datasets from analogs .

Q. What experimental designs optimize reaction yields while minimizing side products in large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

  • Central Composite Design : Test variables like temperature (80–120°C), solvent ratio (DMF:H₂O), and catalyst loading.
  • Response Surface Methodology : Identify interactions between factors (e.g., excess tert-butylbenzyl bromide reduces selectivity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?

  • Methodological Answer :

Standardize Assay Conditions : Use identical buffer pH, incubation times, and cell passage numbers.

Control for Metabolites : Include CYP450 inhibitors (e.g., ketoconazole) in cell-based assays.

Meta-Analysis : Pool data from ≥3 independent studies using statistical tools (e.g., R’s metafor package) to calculate weighted averages .

Structure-Activity Relationship (SAR) Considerations

Q. Which structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the chlorobenzene group with trifluoromethyl (improves lipophilicity) .
  • Prodrug Design : Introduce ester groups at the triazole methyl position to enhance solubility .
  • Metabolic Stability : Replace tert-butyl with adamantyl to slow hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.